N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)furan-2-carboxamide
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Overview
Description
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)furan-2-carboxamide is a synthetic organic compound that features a furan ring attached to a phenyl group, which is further substituted with a dimethylamino group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)furan-2-carboxamide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the preparation of 4-(2-(dimethylamino)-2-oxoethyl)aniline. This can be achieved by reacting 4-nitrobenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride.
Coupling Reaction: The intermediate is then coupled with furan-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to scale up the process. This includes:
Batch or Continuous Flow Reactors: To handle larger volumes and improve reaction efficiency.
Automated Purification Systems: For consistent and high-throughput purification.
Quality Control: Rigorous testing to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Biological Studies: Used in studies to understand its interaction with biological targets such as proteins or nucleic acids.
Chemical Biology: Employed as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the synthesis of other complex organic molecules or as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes such as carbonic anhydrase, which is involved in various physiological processes.
Pathway Modulation: It can modulate signaling pathways that are crucial for cell survival and proliferation, making it a candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)furan-2-carboxamide: shares structural similarities with other furan derivatives such as:
Uniqueness
Structural Features: The presence of both the furan ring and the dimethylamino group makes it unique compared to other similar compounds.
Biological Activity: Its specific interactions with biological targets and its potential therapeutic applications distinguish it from other furan derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-17(2)14(18)10-11-5-7-12(8-6-11)16-15(19)13-4-3-9-20-13/h3-9H,10H2,1-2H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDLVMKCZRNTJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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